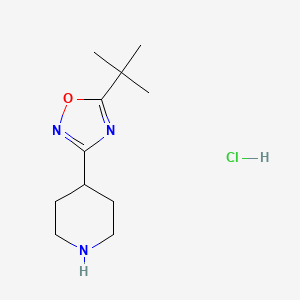

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms, known for its unique bioisosteric properties and a wide spectrum of biological activities .

Métodos De Preparación

The synthesis of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. This reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperidine ring attached to a 1,2,4-oxadiazole moiety. Its chemical structure is represented as follows:

- Molecular Formula : C₁₁H₁₈ClN₃O

- CAS Number : 2034156-59-5

This compound is classified under piperidinecarboxylic acids and is characterized by its bioisosteric properties, which contribute to its diverse biological activities .

Chemistry

In the realm of synthetic chemistry, 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized with agents like potassium permanganate.

- Reduction : Reduction can be performed using lithium aluminum hydride.

- Substitution : The oxadiazole ring can undergo nucleophilic substitutions .

Biology

The compound exhibits moderate biological activity against several cancer cell lines. Notably, it has been implicated in the following areas:

- Antitumor Activity : Preliminary studies suggest that it induces apoptosis in cancer cells by affecting pathways involving p53 and caspases.

| Activity Type | Description |

|---|---|

| Antibacterial | Exhibits activity against various bacterial strains. |

| Antitumor | Demonstrates cytotoxic effects on tumor cell lines. |

| Anti-inflammatory | Reduces markers of inflammation in vitro. |

| Antidiabetic | Influences glucose uptake and metabolism. |

These activities highlight its potential as a lead compound in anticancer drug development .

Medicine

The bioisosteric properties of this compound make it a candidate for drug development. Its ability to act as an enzyme inhibitor or receptor agonist is particularly noteworthy:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

Recent studies have indicated that derivatives of 1,2,4-oxadiazole can significantly affect cellular processes related to cancer proliferation .

Industry

In industrial applications, this compound is utilized in the development of materials with specific properties such as scintillating materials and dyestuffs. Its unique chemical structure lends itself to applications in creating advanced materials with tailored functionalities .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of compounds similar to this compound:

- Antiproliferative Activity : A study found that derivatives exhibited significant antiproliferative effects with IC50 values around 120 nM against certain cancer cell lines .

- Cytotoxic Effects : Research demonstrated that compounds with the oxadiazole core could induce apoptosis through activation of apoptotic pathways involving p53 and caspase cascades .

- Structure-Activity Relationship (SAR) : Analysis indicated that modifications in the oxadiazole structure enhance biological activity compared to standard chemotherapeutics like doxorubicin .

Mecanismo De Acción

The mechanism of action of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. It acts as a selective agonist for certain receptors and enzymes, such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4). These interactions lead to the modulation of various cellular pathways, resulting in its observed biological effects .

Comparación Con Compuestos Similares

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is used in the fabrication of bistable nonvolatile memory devices.

N-(1-acetylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide: Exhibits antifungal activities.

4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester: Used in various synthetic applications.

These compounds share the 1,2,4-oxadiazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Actividad Biológica

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. This compound features a piperidine ring and a 1,2,4-oxadiazole moiety, which is recognized for its diverse biological activities. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, derivatives of 1,2,4-oxadiazole are known to exhibit a variety of biological activities, including:

- Antibacterial : Inhibition of bacterial growth.

- Antitumor : Induction of apoptosis in cancer cells.

- Anti-inflammatory : Reduction of inflammatory responses.

- Antidiabetic : Modulation of glucose metabolism.

These activities suggest that the compound may influence multiple biochemical pathways involved in cellular proliferation and apoptosis.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Exhibits activity against various bacterial strains. |

| Antitumor | Demonstrates cytotoxic effects on tumor cell lines. |

| Anti-inflammatory | Reduces markers of inflammation in vitro. |

| Antidiabetic | Influences glucose uptake and metabolism. |

Case Studies and Research Findings

Recent studies have explored the biological activity of similar oxadiazole derivatives, providing insights into their therapeutic potential:

- Antiproliferative Activity : A study identified that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives exhibited significant antiproliferative effects with IC50 values around 120 nM against certain cancer cell lines. These compounds were shown to act as tubulin inhibitors, disrupting mitotic processes in leukemia cells .

- Cytotoxic Effects : Research indicated that compounds with the 1,2,4-oxadiazole core could induce apoptosis in various cancer cell lines (e.g., MCF-7 and U-937) through activation of apoptotic pathways involving p53 and caspase cascades .

- Structure-Activity Relationship (SAR) : A comparative analysis highlighted that modifications in the oxadiazole structure could enhance biological activity. For instance, certain substitutions increased cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .

Propiedades

IUPAC Name |

5-tert-butyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQBBHDAPGPKTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.